2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate
CAS No.: 76185-12-1
Cat. No.: VC3279061
Molecular Formula: C8H12F2O3
Molecular Weight: 194.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 76185-12-1 |
|---|---|
| Molecular Formula | C8H12F2O3 |
| Molecular Weight | 194.18 g/mol |
| IUPAC Name | 2,2-difluoro-5,5-dimethylcyclohexane-1,3-dione;hydrate |
| Standard InChI | InChI=1S/C8H10F2O2.H2O/c1-7(2)3-5(11)8(9,10)6(12)4-7;/h3-4H2,1-2H3;1H2 |
| Standard InChI Key | KKPJGAPWBYPISG-UHFFFAOYSA-N |
| SMILES | CC1(CC(=O)C(C(=O)C1)(F)F)C.O |
| Canonical SMILES | CC1(CC(=O)C(C(=O)C1)(F)F)C.O |
Introduction
Physical and Chemical Properties
2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate exhibits distinct physical and chemical properties that are essential for understanding its behavior in various research applications. These properties have been documented through various analytical methods and provide valuable insights for researchers working with this compound.
Basic Physical Properties
The compound exists as a crystalline solid with the molecular weight of 194.18 g/mol for the monohydrate form. When considering only the anhydrous portion of the molecule (C8H10F2O2), the molecular weight is reported as 176.16 g/mol . The monohydrate nature affects various physical parameters including solubility characteristics and thermal properties.
Spectroscopic and Computational Properties
Additional physicochemical parameters that characterize this compound include:
The LogP value of 1.5799 indicates moderate lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability . This property is particularly relevant for researchers considering this compound for potential biological applications or as an intermediate in pharmaceutical synthesis.
Chemical Reactivity
The chemical reactivity of 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate is significantly influenced by the presence of the difluoro substituents at the 2-position. These fluorine atoms alter the electronic properties of the molecule compared to non-fluorinated analogs, affecting its behavior in various chemical reactions. The 1,3-diketone functional group provides sites for nucleophilic attack, while the fluorine substituents can influence the acidity of neighboring carbon atoms.
When comparing this compound to related structures like 2-Chloro-5,5-dimethyl-1,3-cyclohexanedione (Chlorodimedone), there are notable differences in reactivity. The chloro analog exhibits electrophilic properties, allowing it to react with electron-rich compounds and form covalent bonds . While specific reactivity data for the difluoro analog is less documented in the provided sources, the presence of fluorine typically enhances certain aspects of reactivity while potentially diminishing others, depending on the specific reaction context.
Structural Characteristics
The molecular structure of 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate features a cyclohexane ring with specific functional group modifications that define its chemical properties and behavior.
Core Structure and Functional Groups
The core structure consists of a cyclohexane ring with two carbonyl groups at positions 1 and 3, creating a 1,3-cyclohexanedione framework. This base structure is modified with two key substitutions:
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Two fluorine atoms at position 2 (the difluoro substituent)
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Two methyl groups at position 5 (the dimethyl substituent)
The presence of these functional groups creates a symmetrical molecule with respect to the plane passing through positions 2, 5, and their opposite positions on the ring. This structural arrangement contributes to the compound's specific reactivity patterns and physical properties.
Crystal Structure and Hydration
As a monohydrate, each molecule of 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione is associated with one water molecule in its crystalline structure. This hydration affects the packing arrangement in the solid state and can influence properties such as solubility, melting point, and stability. The water molecule likely forms hydrogen bonds with the carbonyl groups of the cyclohexanedione, stabilizing the crystal lattice.
Synthesis and Production Methods
The synthesis of 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate has been documented in several scientific publications, with varying approaches and yields reported.
Historical Synthesis Methods
Early methods for synthesizing 2,2-difluoro-5,5-dimethyl-1,3-cyclohexanedione were reported in the scientific literature beginning in the 1980s. Several key publications document the development of synthesis strategies:
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Zajc and Zupan published a synthesis method in the Journal of the Chemical Society, Chemical Communications in 1980, reporting yields of approximately 83% .
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Patrick, Scheibel, and Cantrell documented an alternative approach in the Journal of Organic Chemistry in 1981, achieving yields of approximately 78% .
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Later developments by Chambers and colleagues (1995-1996) reported lower yields of approximately 32-50%, possibly reflecting more selective or specialized reaction conditions .
These historical methods established the foundation for the production of this fluorinated compound, demonstrating the feasibility of its synthesis while acknowledging the challenges associated with introducing fluorine atoms into organic structures.
Research Findings and Scientific Significance
The scientific significance of 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione monohydrate lies in its unique structural and chemical properties, which have been explored through various research initiatives.
Structure-Property Relationships
Research on cyclohexanedione derivatives, including fluorinated variants like 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione, has contributed to understanding structure-property relationships in organic chemistry. The inclusion of fluorine atoms significantly affects the reactivity and stability of the compound, making it an interesting subject for further study.
Specific effects of the difluoro substitution include:
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Altered acidity of adjacent carbon atoms
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Modified electrophilicity of the carbonyl groups
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Changed hydrogen bonding capabilities
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Enhanced metabolic stability in biological systems
These properties make fluorinated cyclohexanediones valuable models for studying the impact of fluorine incorporation on molecular behavior.
Synthetic Methodology Developments
The synthesis of 2,2-Difluoro-5,5-dimethyl-1,3-cyclohexanedione has contributed to broader developments in fluorination methodology. Publications referenced in the search results document various approaches to introducing fluorine atoms at specific positions in cyclohexanedione structures .
These methodological advances have implications beyond this specific compound, contributing to the broader field of fluorine chemistry and expanding the synthetic toolbox available to chemists working on complex molecule synthesis. The varying yields reported across different publications (ranging from approximately 32% to 83%) highlight the ongoing challenges and improvements in fluorination chemistry over time.
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